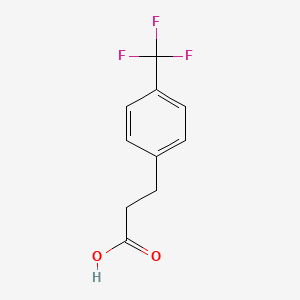

4-(Trifluoromethyl)hydrocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIUMLSCWINLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393930 | |

| Record name | 4-(Trifluoromethyl)hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53473-36-2 | |

| Record name | 4-(Trifluoromethyl)hydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)hydrocinnamic Acid

This technical guide provides a comprehensive overview of the core chemical properties of 4-(Trifluoromethyl)hydrocinnamic acid, tailored for researchers, scientists, and drug development professionals. The document details the compound's physical and spectral characteristics, a probable synthesis route, and general experimental protocols. Additionally, it explores potential biological activities by examining the known interactions of related cinnamic acid derivatives with key cellular signaling pathways.

Core Chemical and Physical Properties

This compound, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a halogenated aromatic carboxylic acid. The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and materials science.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonym(s) | 3-[4-(Trifluoromethyl)phenyl]propionic acid | [1] |

| CAS Number | 53473-36-2 | [1] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| Melting Point | 106-110 °C | |

| Appearance | White to pale yellow crystalline powder |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 4-(trifluoromethyl)cinnamic acid.

Synthesis Workflow

The synthesis is a straightforward reduction of the alkene double bond in the presence of a metal catalyst and a hydrogen source.

Caption: Synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a general procedure based on the hydrogenation of similar cinnamic acid derivatives.

-

Reaction Setup: In a suitable reaction vessel (e.g., a Parr hydrogenation apparatus or a round-bottom flask equipped with a balloon of hydrogen), dissolve 4-(trifluoromethyl)cinnamic acid in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by the cessation of hydrogen uptake.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H and 13C NMR Spectral Data for trans-4-(Trifluoromethyl)cinnamic acid (in DMSO-d6) [2][3]

| 1H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 12.7 | br s | - | -COOH | |

| 7.94 | d | 8.1 | Ar-H | |

| 7.77 | d | 8.4 | Ar-H | |

| 7.69 | d | 16.1 | =CH-COOH | |

| 6.71 | d | 16.1 | Ar-CH= | |

| 13C NMR | δ (ppm) | Assignment | ||

| 167.88 | C=O | |||

| 142.59 | Ar-C | |||

| 138.88 | Ar-C | |||

| 130.64 | Ar-CH | |||

| 130.54 (q, J = 31.78 Hz) | C-CF₃ | |||

| 126.19 (q, J = 3.8 Hz) | Ar-CH | |||

| 122.81 | =CH- |

Expected Changes for this compound:

-

1H NMR: The two doublets for the vinylic protons (around 7.69 and 6.71 ppm) will be replaced by two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the hydrocinnamic acid structure, typically appearing in the 2.5-3.0 ppm region. The aromatic protons will likely show a similar splitting pattern but may experience a slight upfield shift.

-

13C NMR: The signals for the sp² carbons of the double bond (around 142 and 122 ppm) will be replaced by signals for the sp³ carbons of the ethyl chain, which will appear at a much higher field (typically 30-40 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands for trans-4-(Trifluoromethyl)cinnamic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (broad) | Strong | O-H stretch (carboxylic acid dimer) |

| 3066, 3054, 3011 | Medium-Sharp | C-H stretch (aromatic and vinylic) |

| 1712 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1619 | Medium | C=C stretch (alkene) |

| 1312, 1122, 1111 | Strong | C-F stretch (trifluoromethyl group) |

Expected Changes for this compound:

-

The C=C stretching vibration around 1619 cm⁻¹ will be absent.

-

The C=O stretching frequency may shift slightly to a lower wavenumber (around 1700-1710 cm⁻¹) due to the loss of conjugation with the double bond.

-

The spectrum will show characteristic C-H stretching vibrations for the sp³ hybridized carbons of the ethyl chain, typically in the 2850-2960 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 4-(trifluoromethyl)cinnamic acid shows a molecular ion peak [M]⁺ at m/z 216.[4] For this compound, the molecular ion peak [M]⁺ is expected at m/z 218, corresponding to the addition of two hydrogen atoms.

Expected Fragmentation Pattern: Common fragmentation pathways for hydrocinnamic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ethyl chain.

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound were identified, the broader class of cinnamic acid derivatives is known to possess various pharmacological properties, including anti-inflammatory and anti-cancer effects. These activities are often mediated through the modulation of key cellular signaling pathways such as NF-κB and MAPK.

Potential Interaction with the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many natural and synthetic compounds, including cinnamic acid derivatives, have been shown to inhibit this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Interaction with the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

It is important to note that the inhibitory or modulatory effects of this compound on these pathways are speculative and require experimental validation. The diagrams illustrate potential points of intervention based on the known activities of structurally related compounds.

General Experimental Protocols for Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI) and analyze the mass-to-charge ratio of the resulting ions.

This guide provides a foundational understanding of the chemical properties of this compound. Further experimental investigation is necessary to fully elucidate its spectral characteristics and biological activities.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)hydrocinnamic acid (CAS: 53473-36-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)hydrocinnamic acid, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a fluorinated aromatic carboxylic acid. Its chemical structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53473-36-2 | |

| Molecular Formula | C₁₀H₉F₃O₂ | |

| Molecular Weight | 218.17 g/mol | |

| Melting Point | 106-110 °C | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in chloroform and methanol | |

| pKa (Predicted) | 4.54 ± 0.10 | |

| InChI Key | OEIUMLSCWINLBB-UHFFFAOYSA-N | |

| SMILES | O=C(O)CCc1ccc(cc1)C(F)(F)F | |

| MDL Number | MFCD00674032 |

Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, typical spectroscopic characteristics can be inferred from its structure and data for closely related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically two doublets in the aromatic region), and two triplets corresponding to the methylene protons of the propionic acid chain.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), the aromatic carbons, and the two aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and bands corresponding to the C-F bonds of the trifluoromethyl group and the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of the carboxylic acid group and other fragments.

Synthesis and Experimental Protocols

This compound is commonly synthesized by the catalytic hydrogenation of its unsaturated precursor, (E)-4-(trifluoromethyl)cinnamic acid.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reduction of the double bond in (E)-4-(Trifluoromethyl)cinnamic acid using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of (E)-4-(Trifluoromethyl)cinnamic acid

-

Reaction Setup: In a suitable reaction vessel, combine (E)-4-Trifluoromethylcinnamic acid (10.0 g, 46.3 mmol) and 10 wt% Pd/C catalyst (250 mg) in ethanol (100 mL).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (6 bar).

-

Reaction Conditions: Stir the reaction at room temperature for 21 hours.

-

Work-up: Upon completion of the reaction, remove the catalyst by filtration through a pad of diatomaceous earth.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Product: The desired product, 3-(4-trifluoromethyl)phenylpropionic acid, is obtained as a white solid (10.1 g, 46.1 mmol, 100% yield).

Caption: Synthesis workflow for this compound.

Biological Activities and Signaling Pathways

To date, no specific biological activities or signaling pathways have been directly attributed to this compound in the public scientific literature. However, the broader class of hydrocinnamic acids and their derivatives are known to exhibit a range of biological effects, including antioxidant, antimicrobial, and anti-inflammatory properties. The presence of the trifluoromethyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and membrane permeability.

Given its use as an intermediate in the synthesis of pharmacologically active molecules, its biological profile is of significant interest for future research.

Applications in Drug Development

The primary application of this compound in drug development is as a key building block for the synthesis of more complex molecules with therapeutic potential.

Intermediate in the Synthesis of Neprilysin (NEP) Inhibitors

This compound has been utilized as a reagent in the synthesis of (poly)fluorinated neprilysin (NEP) inhibitors. Neprilysin is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides, and its inhibition is a therapeutic target for the treatment of cardiovascular diseases such as heart failure.

The trifluoromethylphenylpropionic acid moiety can serve as a key pharmacophoric element, interacting with the active site of the enzyme.

Caption: Role in the synthesis of Neprilysin inhibitors.

Safety Information

This compound is classified as an irritant. The following table summarizes its hazard classifications.

Table 2: GHS Hazard Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in drug discovery and materials science. While direct biological activity data for this compound is currently lacking, its utility as an intermediate in the synthesis of pharmacologically relevant molecules, such as neprilysin inhibitors, underscores its importance. Further research into the biological effects of this compound itself may reveal novel therapeutic applications. This technical guide provides a foundation of its known properties and synthesis, serving as a resource for researchers and developers working with this compound.

An In-depth Technical Guide to the Molecular Structure of 4-(Trifluoromethyl)hydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 4-(Trifluoromethyl)hydrocinnamic acid, a compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, spectroscopic data, and a detailed synthesis protocol.

Core Molecular Attributes

This compound, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₉F₃O₂ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| CAS Number | 53473-36-2 | [1] |

| Melting Point | 115 °C | [1] |

Synthesis

The primary route for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 4-(trifluoromethyl)cinnamic acid.

Experimental Protocol: Catalytic Hydrogenation

A detailed experimental protocol for a similar hydrogenation is described in a patent for the synthesis of the meta-isomer, which can be adapted for the para-isomer.[2]

Materials:

-

4-(Trifluoromethyl)cinnamic acid

-

Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)

-

Solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran)

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable reaction vessel, dissolve 4-(trifluoromethyl)cinnamic acid in the chosen solvent.

-

Add the Pd/C catalyst to the solution.

-

The reaction mixture is then subjected to a hydrogen atmosphere, typically at a pressure ranging from atmospheric to slightly positive pressure.

-

The reaction is stirred vigorously at room temperature for a period of 16-20 hours.[2]

-

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as petroleum ether, n-hexane, or cyclohexane, to afford a high-purity solid.[2]

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis of this compound.

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethyl group at the para position and a propanoic acid side chain.

Caption: Structure of this compound.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the propanoic acid side chain.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to CH₂CH₂COOH) | ~7.3 | Doublet |

| Aromatic (ortho to CF₃) | ~7.6 | Doublet |

| -CH₂- (benzylic) | ~2.9 | Triplet |

| -CH₂- (adjacent to COOH) | ~2.6 | Triplet |

| -COOH | >10 | Singlet (broad) |

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (with characteristic shifts influenced by the electron-withdrawing trifluoromethyl group), and the aliphatic carbons.

| Carbon | Expected Chemical Shift (ppm) |

| -COOH | ~178 |

| Aromatic (C-CF₃) | ~129 (quartet, J ≈ 32 Hz) |

| Aromatic (C-H ortho to CF₃) | ~126 (quartet, J ≈ 4 Hz) |

| Aromatic (C-H ortho to CH₂CH₂COOH) | ~129 |

| Aromatic (C-CH₂CH₂COOH) | ~144 |

| -CH₂- (benzylic) | ~35 |

| -CH₂- (adjacent to COOH) | ~30 |

| -CF₃ | ~124 (quartet, J ≈ 272 Hz) |

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| C-H (Aromatic) | 3100-3000 | Stretching vibration |

| C-H (Aliphatic) | 3000-2850 | Stretching vibration |

| C=O (Carboxylic Acid) | 1710-1680 | Stretching vibration |

| C=C (Aromatic) | 1600, 1475 | Stretching vibrations |

| C-F (Trifluoromethyl) | 1350-1150 | Stretching vibrations |

Crystallography

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of the related compound, 3,5-bis(trifluoromethyl)hydrocinnamic acid, has been determined, revealing a centrosymmetric O-H···O hydrogen-bonded dimer as the key supramolecular motif.[3] It is highly probable that this compound adopts a similar hydrogen-bonding pattern in the solid state.

This technical guide provides a foundational understanding of the molecular structure and properties of this compound. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

- 1. 3-[4-(Trifluoromethyl)phenyl]propionic Acid | 53473-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 3. Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)hydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 4-(Trifluoromethyl)hydrocinnamic acid, a valuable building block in the development of pharmaceutical agents and other functional materials. This document outlines the experimental protocol for the synthesis, presents quantitative data in a clear format, and includes a visual representation of the reaction pathway.

Core Synthesis Pathway: Catalytic Hydrogenation

The most direct and widely utilized method for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 4-(Trifluoromethyl)cinnamic acid. This reaction involves the addition of hydrogen across the double bond of the cinnamic acid derivative, facilitated by a palladium on carbon (Pd/C) catalyst.

Reaction Scheme

Caption: Catalytic hydrogenation of 4-(Trifluoromethyl)cinnamic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via catalytic hydrogenation.[1]

| Parameter | Value |

| Starting Material | (E)-4-Trifluoromethylcinnamic acid |

| Catalyst | 10 wt% Pd/C |

| Solvent | Ethanol |

| Hydrogen Pressure | 6 bar |

| Reaction Temperature | Room Temperature |

| Reaction Time | 21 hours |

| Product Yield | 100% (10.1 g) |

| Product Form | White solid |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature.[1]

Materials:

-

(E)-4-Trifluoromethylcinnamic acid (10.0 g, 46.3 mmol)

-

10 wt% Palladium on Carbon (Pd/C) catalyst (250 mg)

-

Ethanol (100 mL)

-

Hydrogen gas

-

Diatomaceous earth

Equipment:

-

Hydrogenation apparatus

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction flask, combine (E)-4-Trifluoromethylcinnamic acid (10.0 g) and 10 wt% Pd/C catalyst (250 mg) in ethanol (100 mL).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere at a pressure of 6 bar. Stir the reaction vigorously at room temperature for 21 hours.

-

Work-up: Upon completion of the reaction, carefully remove the catalyst by filtration through a pad of diatomaceous earth.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Product: The resulting product, 3-(4-trifluoromethyl)phenylpropionic acid, is obtained as a white solid (10.1 g, 46.1 mmol), corresponding to a 100% yield.[1]

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final product.

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview of a reliable and high-yielding synthesis pathway for this compound. The detailed protocol and clear data presentation are intended to support researchers and professionals in their synthetic chemistry endeavors.

References

Unveiling the Bioactivity of 4-(Trifluoromethyl)hydrocinnamic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the biological activity of 4-(Trifluoromethyl)hydrocinnamic acid. While direct experimental evidence and quantitative data on the bioactivity of this specific compound are not extensively available in the public domain, this document provides a comprehensive overview of its chemical properties and explores potential biological activities based on structurally related compounds. Furthermore, it outlines detailed, albeit hypothetical, experimental protocols for future investigation into its potential as a therapeutic agent.

Introduction

This compound, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a halogenated derivative of hydrocinnamic acid. Its chemical structure, featuring a trifluoromethyl group, suggests potential for unique biological interactions, as fluorination can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Currently, its primary documented use is as a reagent in the synthesis of more complex molecules, including potential neprilysin inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 53473-36-2 | [1] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| Alternate Name | 3-[4-(Trifluoromethyl)phenyl]propionic acid | [1] |

| Melting Point | 106-110 °C |

Potential Biological Activities and Areas for Investigation

While direct evidence is lacking for this compound, the activities of related compounds suggest two primary avenues for investigation: histone deacetylase (HDAC) inhibition and neprilysin inhibition.

Histone Deacetylase (HDAC) Inhibition

The structurally similar compound, trans-4-(trifluoromethyl)cinnamic acid, has been investigated through computational docking studies as a potential inhibitor of histone deacetylase 8 (HDAC8). This suggests that this compound may also exhibit inhibitory activity against HDACs. HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy.

The diagram below illustrates the general mechanism of action for HDAC inhibitors.

Neprilysin Inhibition

This compound has been documented as a synthetic precursor for a (poly)fluorinated neprilysin inhibitor. Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides. Inhibition of neprilysin leads to increased levels of these peptides, promoting vasodilation and natriuresis, a therapeutic strategy for heart failure.

The following diagram outlines the mechanism of neprilysin inhibition and its physiological effects.

Proposed Experimental Protocols

To ascertain the biological activity of this compound, the following detailed experimental protocols are proposed.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of this compound against a specific HDAC isoform (e.g., HDAC8).

-

Recombinant human HDAC8 enzyme

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)

-

This compound (test compound)

-

Trichostatin A (positive control inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution in HDAC assay buffer to achieve a range of test concentrations.

-

Enzyme Reaction: In a 96-well plate, add the HDAC assay buffer, the diluted test compound or control, and the recombinant HDAC8 enzyme.

-

Initiation: Start the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Termination and Development: Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Neprilysin Inhibition Assay

This protocol outlines a fluorometric assay to assess the inhibitory activity of this compound against neprilysin.

-

Recombinant human neprilysin enzyme

-

Neprilysin assay buffer (e.g., 50 mM Tris, pH 7.5)

-

Fluorogenic neprilysin substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

-

This compound (test compound)

-

Thiorphan (positive control inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution in neprilysin assay buffer to obtain various test concentrations.

-

Reaction Mixture: To each well of a 96-well plate, add the neprilysin assay buffer, the diluted test compound or control, and the recombinant neprilysin enzyme.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add the fluorogenic neprilysin substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.

-

Data Analysis: Determine the reaction rate (V) from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each compound concentration compared to the control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

References

Spectroscopic Profile of 4-(Trifluoromethyl)hydrocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)hydrocinnamic acid, a compound of interest in medicinal chemistry and materials science. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis, designed to aid researchers in its identification and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 53473-36-2; Molecular Formula: C₁₀H₉F₃O₂; Molecular Weight: 218.17 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.55 | Doublet | 2H | Ar-H (ortho to CF₃) |

| ~7.35 | Doublet | 2H | Ar-H (meta to CF₃) |

| ~3.00 | Triplet | 2H | -CH₂-Ar |

| ~2.70 | Triplet | 2H | -CH₂-COOH |

Note: Predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The aromatic protons will likely appear as an AA'BB' system.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~178 | -COOH |

| ~144 (quartet, J ≈ 32 Hz) | Ar-C-CF₃ |

| ~129 | Ar-CH (meta to CF₃) |

| ~125 (quartet, J ≈ 4 Hz) | Ar-CH (ortho to CF₃) |

| ~124 (quartet, J ≈ 272 Hz) | -CF₃ |

| ~35 | -CH₂-COOH |

| ~30 | -CH₂-Ar |

Note: Predicted data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2900 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1615 | Medium | C=C stretch (Aromatic) |

| 1300-1100 | Strong | C-F stretch |

Note: The C-F stretching vibrations of the trifluoromethyl group typically result in multiple strong absorption bands in this region.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 218 | Moderate | [M]⁺ (Molecular Ion) |

| 173 | High | [M - COOH]⁺ |

| 145 | High | [M - CH₂COOH - H]⁺ |

Note: Fragmentation patterns are predicted based on the structure of the molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).

-

Optimize the receiver gain.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Mass spectrometer with an electron ionization (EI) source

Procedure (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent. Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

In-Depth Technical Guide to the Solubility Profile of 4-(Trifluoromethyl)hydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)hydrocinnamic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (-CF3) can substantially alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its solubility profile is paramount for formulation development, pharmacokinetic studies, and overall drug design. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and insights into its potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 53473-36-2 | [1][2] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][2] |

| Molecular Weight | 218.17 g/mol | [1][2] |

| Melting Point | 106-110 °C | [1] |

| Appearance | White to light brown crystalline powder or solid | [3] |

| pKa (Predicted) | 4.54 ± 0.10 | [3] |

Solubility Profile

Quantitative Solubility Data

Exhaustive searches of peer-reviewed literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in a range of common laboratory solvents at various temperatures. This represents a significant data gap for this compound.

Qualitative Solubility Data

Qualitative assessments of solubility have been reported, providing a general understanding of its behavior in certain organic solvents.

| Solvent | Qualitative Solubility | Reference |

| Chloroform | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

The term "slightly soluble" typically implies that a significant amount of solvent is required to dissolve a given amount of the solute. However, for precise formulation and experimental design, quantitative determination is essential.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not available, the following established methods for determining the solubility of crystalline organic acids are highly applicable.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-capped vial or flask).

-

Equilibration: Place the container in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles. The temperature of the syringe should be maintained at the equilibration temperature to avoid precipitation.

-

Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method as described below.

Analytical Methods for Concentration Determination

4.2.1. Gravimetric Analysis

This is a straightforward and accurate method for quantifying the amount of a non-volatile solute.

Methodology:

-

Weighing the Sample: Transfer a known volume or mass of the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish).

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in a fume hood or using a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Drying to a Constant Weight: Dry the container with the solid residue in an oven until a constant weight is achieved.

-

Calculation: Calculate the solubility from the mass of the solid residue and the initial volume or mass of the saturated solution.

4.2.2. UV-Vis Spectrophotometry

For compounds with a chromophore, such as this compound, UV-Vis spectrophotometry offers a sensitive and rapid method for concentration determination.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Calculate the original solubility by accounting for the dilution factor.

Potential Biological Relevance and Signaling Pathways

While no specific signaling pathways have been definitively elucidated for this compound, the broader class of cinnamic acid derivatives has been shown to exhibit a range of biological activities, including enzyme inhibition and modulation of key cellular signaling pathways.

Enzyme Inhibition

Derivatives of cinnamic acid have been identified as inhibitors of various enzymes. For example, some substituted cinnamic acids have shown inhibitory effects on tyrosinase and xanthine oxidase.[4][5] The trifluoromethyl group in this compound could potentially influence its binding to and inhibition of such enzymes.

Caption: Hypothetical mechanism of enzyme inhibition.

Modulation of Inflammatory Signaling Pathways

Cinnamic acid derivatives have been reported to modulate inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. This pathway plays a crucial role in regulating the expression of genes involved in inflammation and immune responses. The trifluoromethyl substituent may enhance the anti-inflammatory potential of the hydrocinnamic acid scaffold.

Caption: Potential modulation of the NF-κB signaling pathway.

Conclusion

While this compound is a compound of considerable interest for drug development, there is a notable lack of publicly available quantitative solubility data. This guide provides a framework for researchers to systematically determine its solubility profile using established experimental protocols. Furthermore, based on the known biological activities of related cinnamic acid derivatives, this compound holds potential as a modulator of key enzymatic and cellular signaling pathways. Further investigation into its specific biological targets and quantitative solubility in a diverse range of pharmaceutically relevant solvents is crucial for advancing its potential therapeutic applications.

References

- 1. This compound 95 53473-36-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 53473-36-2 [chemicalbook.com]

- 4. Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Profile of 4-(Trifluoromethyl)hydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the available thermochemical data for 4-(Trifluoromethyl)hydrocinnamic acid (CAS 53473-36-2). Due to a lack of experimentally determined thermochemical values for this specific compound in the reviewed literature, this guide presents high-quality computational data for the closely related trans-4-(trifluoromethyl)cinnamic acid as a proxy. Furthermore, experimental data for the parent compound, hydrocinnamic acid, is included for comparative analysis. Detailed, generalized experimental protocols for bomb calorimetry and Differential Scanning Calorimetry (DSC) are provided to guide researchers in obtaining empirical data. This guide also features workflow diagrams for both computational and experimental determination of thermochemical properties to facilitate a deeper understanding of the methodologies.

Introduction

This compound, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a fluorinated aromatic carboxylic acid.[1][2] Its structural properties, particularly the presence of the trifluoromethyl group, are of significant interest in medicinal chemistry and materials science due to the unique electronic effects this group imparts. A thorough understanding of the thermochemical properties of this compound, such as its enthalpy of formation and heat capacity, is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems.

This guide addresses the current gap in experimental thermochemical data for this compound by providing relevant computational data, comparative experimental data for its parent compound, and detailed methodologies for its empirical determination.

Physicochemical Properties

Basic physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 53473-36-2 | [1] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| Melting Point | 106-110 °C |

Thermochemical Data

Computational Data for trans-4-(Trifluoromethyl)cinnamic Acid

| Parameter | Value | Unit |

| Optimized Global Minimum Energy | –835.50925198 | Hartrees |

| Total Thermal Energy (E_total) | 103.812 | kcal mol⁻¹ |

| Heat Capacity (C_v) | 48.827 | cal mol⁻¹ K⁻¹ |

| Total Entropy (S) | 122.612 | cal mol⁻¹ K⁻¹ |

| Translational Entropy | 42.014 | cal mol⁻¹ K⁻¹ |

| Rotational Entropy | 32.680 | cal mol⁻¹ K⁻¹ |

| Vibrational Entropy | 47.918 | cal mol⁻¹ K⁻¹ |

| Vibrational Energy (E_vib) | 102.034 | kcal mol⁻¹ |

| Zero-point Vibrational Energy | 95.37866 | kcal mol⁻¹ |

| Dipole Moment | 2.8739 | Debye |

Source: Jeyavijayan S, et al., Indian Journal of Chemistry, 2024.

Experimental Data for Hydrocinnamic Acid (Parent Compound)

For comparative purposes, experimental thermochemical data for the non-fluorinated parent compound, hydrocinnamic acid (CAS 501-52-0), is provided from the NIST Chemistry WebBook.[3][4]

| Parameter | Value | Unit | Method |

| Enthalpy of Sublimation (Δ_sub_H°) | 102.4 ± 0.8 | kJ/mol | ME |

| Enthalpy of Vaporization (Δ_vap_H at 390 K) | 67.0 | kJ/mol | A |

| Enthalpy of Fusion (Δ_fus_H at 321.2 K) | 15.61 | kJ/mol | DSC |

| Entropy of Fusion (Δ_fus_S at 321.6 K) | 48.4 | J/mol*K | N/A |

Source: NIST Chemistry WebBook.[3][4] ME: Mass Effusion, A: Antoine Equation, DSC: Differential Scanning Calorimetry.

Experimental Protocols for Thermochemical Analysis

The following sections describe generalized protocols for the experimental determination of key thermochemical properties of solid organic acids like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the steps to measure the heat of combustion, from which the standard enthalpy of formation can be derived. The combustion of fluorinated organic compounds requires special considerations due to the formation of corrosive hydrofluoric acid (HF).[5][6][7]

Objective: To determine the standard enthalpy of combustion (ΔcH°) of solid this compound.

Apparatus:

-

Oxygen bomb calorimeter (with a platinum-lined bomb recommended for fluorine compounds)[5]

-

High-pressure oxygen source

-

Pellet press

-

Fuse wire (e.g., platinum or nickel-chromium)

-

High-precision thermometer (±0.001 °C)

-

Balance (accurate to ±0.0001 g)

-

Ignition unit

Procedure:

-

Calibration:

-

Accurately weigh approximately 1 g of standard benzoic acid and press it into a pellet.[8]

-

Place the pellet in the crucible inside the bomb. Attach a measured length of fuse wire to the electrodes, ensuring it is in contact with the pellet.

-

Add 1 mL of distilled water to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor.

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 25-30 atm.

-

Submerge the bomb in a known volume of water in the calorimeter jacket. Allow the system to reach thermal equilibrium while stirring.

-

Record the temperature at regular intervals (e.g., every minute) for a 5-minute pre-period.

-

Ignite the sample. Record the temperature every 15-30 seconds during the reaction period until a peak temperature is reached.

-

Continue recording the temperature at regular intervals for a 10-minute post-period to establish the cooling curve.

-

Depressurize the bomb and analyze the contents for any signs of incomplete combustion.

-

Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.[8]

-

-

Sample Measurement:

-

Repeat the procedure (steps 1.1 - 1.9) using a pellet of accurately weighed this compound (approximately 0.8-1.0 g).

-

After combustion, carefully collect the liquid contents of the bomb. Analyze the aqueous solution for the concentration of hydrofluoric acid (HF) and any nitric acid (formed from residual nitrogen in the oxygen).

-

Calculate the total heat released (q_total) by multiplying the corrected temperature rise by the calorimeter's heat capacity.

-

Correct the total heat released for the heat of formation of nitric acid and the heat of solution and formation of hydrofluoric acid to determine the standard heat of combustion of the compound.[5]

-

Determination of Enthalpy of Fusion and Melting Point via Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to measure the melting point and the enthalpy of fusion (Δ_fus_H) of a solid sample.[9][10][11][12]

Objective: To determine the melting point (T_m) and enthalpy of fusion (Δ_fus_H) of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum, hermetically sealed)

-

Balance (accurate to ±0.01 mg)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard with a known melting point and enthalpy of fusion (e.g., indium).[13]

-

Perform the calibration run under the same conditions that will be used for the sample analysis (e.g., heating rate, gas flow).

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a sample pan.

-

Seal the pan, using a hermetic seal if the sample is expected to sublime or decompose. Place an empty, sealed pan on the reference side.

-

-

Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere.

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition to a temperature well above the melt (e.g., 150 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample.

-

The melting point (T_m) is typically determined as the extrapolated onset temperature of the peak.[11]

-

Integrate the area of the melting peak to determine the total heat absorbed, which is the enthalpy of fusion (Δ_fus_H). The value is usually reported in J/g and can be converted to kJ/mol using the molecular weight.[11]

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the computational and experimental determination of thermochemical data.

Caption: Workflow for computational thermochemistry via DFT.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. Hydrocinnamic acid [webbook.nist.gov]

- 4. Hydrocinnamic acid [webbook.nist.gov]

- 5. publications.iupac.org [publications.iupac.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. s4science.at [s4science.at]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tainstruments.com [tainstruments.com]

Potential research applications of 4-(Trifluoromethyl)hydrocinnamic acid

An In-depth Technical Guide to the Research Applications of 4-(Trifluoromethyl)hydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a synthetic carboxylic acid belonging to the phenylpropanoic acid class of compounds. Its structure, featuring a trifluoromethyl group on the phenyl ring, makes it a compound of significant interest in medicinal chemistry and materials science. The trifluoromethyl group is a key pharmacophore used in drug design to enhance metabolic stability, binding affinity, and bioavailability of molecules. This guide explores the potential research applications of this compound, focusing on its role as a synthetic building block and the potential biological activities of its derivatives, supported by available data and detailed experimental protocols.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and hazard information for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 53473-36-2 | [1] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| Melting Point | 106-110 °C | [2] |

| Linear Formula | CF₃C₆H₄CH₂CH₂CO₂H | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |

| Signal Word | Warning | [2] |

Potential Research Applications

Synthetic Intermediate in Drug Discovery

This compound serves as a valuable reagent for introducing the 4-(trifluoromethyl)phenylpropyl moiety into more complex molecules. This structural motif is of interest in the development of various therapeutic agents. One of the noted applications is in the synthesis of (poly)fluorinated neprilysin inhibitors. Neprilysin is a zinc-dependent metalloprotease that degrades several vasoactive peptides, and its inhibition is a therapeutic strategy for conditions like heart failure.

Potential as a Histone Deacetylase (HDAC) Inhibitor

While direct experimental data on the biological activity of this compound is limited, computational studies on its unsaturated analog, trans-4-(trifluoromethyl)cinnamic acid (4-TFCA), suggest potential therapeutic applications. A molecular docking study has investigated the interaction of 4-TFCA with histone deacetylase 8 (HDAC8), an enzyme implicated in cancer and neurological disorders.

Quantitative Data from In Silico Analysis:

| Compound | Target | Method | Binding Energy (kcal/mol) | Reference |

| trans-4-(Trifluoromethyl)cinnamic acid | HDAC8 | Molecular Docking | -6.10 |

This in silico finding suggests that the 4-(trifluoromethyl)phenyl moiety, when part of a cinnamic or potentially a hydrocinnamic acid scaffold, may serve as a starting point for the design of novel HDAC inhibitors. Experimental validation is required to confirm this potential.

HDAC8 Signaling Pathway

HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibiting HDACs can restore the expression of tumor suppressor genes.

Caption: Role of HDAC8 in chromatin remodeling and gene expression.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the catalytic hydrogenation of its unsaturated precursor, trans-4-(Trifluoromethyl)cinnamic acid.

Workflow for Synthesis

Caption: Workflow for the hydrogenation of the cinnamic acid precursor.

Methodology:

-

Reaction Setup: In a suitable hydrogenation vessel, combine trans-4-(Trifluoromethyl)cinnamic acid (10.0 g, 46.3 mmol) and 10 wt% Palladium on carbon (Pd/C) catalyst (250 mg).

-

Solvent Addition: Add ethanol (100 mL) to the vessel.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., 6 bar).

-

Reaction: Stir the mixture at room temperature for approximately 21 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere. Remove the catalyst by filtration through a pad of diatomaceous earth.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting white solid is this compound.

Representative Enzyme Inhibition Assay (Fluorometric)

This protocol provides a general workflow for determining the inhibitory activity of a test compound like this compound against a target enzyme (e.g., HDAC, neprilysin) using a fluorogenic substrate.

Workflow for Enzyme Inhibition Assay

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Methodology:

-

Reagent Preparation:

-

Prepare an appropriate assay buffer.

-

Prepare a stock solution of the target enzyme and the test compound (this compound) in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme solution to wells designated for the assay.

-

Add the serially diluted test compound to the respective wells. Include control wells with solvent only (no inhibitor).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the substrate.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence vs. time plots.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion

This compound is a valuable compound for chemical and pharmaceutical research. Its primary established role is as a synthetic intermediate for the creation of more complex molecules, leveraging the desirable properties of the trifluoromethyl group. While direct experimental evidence of its biological activity is sparse, computational studies of its unsaturated analog point towards potential applications, such as HDAC inhibition, that warrant further investigation. The protocols provided herein offer a practical starting point for the synthesis and biological evaluation of this compound and its derivatives, paving the way for future discoveries in drug development and materials science.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(Trifluoromethyl)hydrocinnamic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-(trifluoromethyl)hydrocinnamic acid from 4-(trifluoromethyl)cinnamic acid. This synthesis is a critical step in the development of various pharmaceuticals and functional materials due to the unique bioactive properties conferred by the trifluoromethyl group.[1][2]

Introduction

This compound, also known as 3-[4-(trifluoromethyl)phenyl]propionic acid, is a valuable intermediate in organic synthesis.[3] It serves as a reagent in the synthesis of compounds such as (poly)fluorinated neprilysin inhibitors and is utilized in the preparation of pesticides, medicines, and dyes.[1] The reduction of the carbon-carbon double bond in 4-(trifluoromethyl)cinnamic acid is a key transformation to produce the desired saturated hydrocinnamic acid derivative. The protocol detailed below describes a highly efficient method for this conversion using catalytic hydrogenation.

Reaction Scheme

The synthesis involves the catalytic hydrogenation of the alkene functional group in 4-(trifluoromethyl)cinnamic acid to yield this compound.

Reactant: 4-(Trifluoromethyl)cinnamic acid Product: this compound Catalyst: Palladium on carbon (Pd/C) Hydrogen Source: Hydrogen gas (H₂)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | (E)-4-(Trifluoromethyl)cinnamic acid | [1] |

| Catalyst | 10 wt% Palladium on Carbon (Pd/C) | [1] |

| Solvent | Ethanol | [1] |

| Hydrogen Pressure | 6 bar | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 21 hours | [1] |

| Product Yield | 100% | [1] |

| Product Purity | Not explicitly stated, but yield suggests high purity | |

| Melting Point (Product) | 106-110 °C | [4] |

| Molecular Weight (Product) | 218.17 g/mol | [3][4] |

Experimental Protocol

This protocol details the catalytic hydrogenation of 4-(trifluoromethyl)cinnamic acid to synthesize this compound.[1]

Materials:

-

(E)-4-Trifluoromethylcinnamic acid (10.0 g, 46.3 mmol)

-

10 wt% Palladium on Carbon (Pd/C) catalyst (250 mg)

-

Ethanol (100 mL)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Filtration apparatus

-

Rotary evaporator

-

Hydrogenation reactor (capable of maintaining 6 bar pressure)

Procedure:

-

Reaction Setup: In a suitable hydrogenation reactor, combine (E)-4-trifluoromethylcinnamic acid (10.0 g, 46.3 mmol) and 10 wt% Pd/C catalyst (250 mg).

-

Solvent Addition: Add ethanol (100 mL) to the reactor.

-

Hydrogenation: Seal the reactor and place it under a hydrogen atmosphere at a pressure of 6 bar.

-

Reaction: Stir the reaction mixture at room temperature for 21 hours.

-

Catalyst Removal: Upon completion of the reaction, carefully vent the hydrogen from the reactor. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Product Isolation: The resulting white solid is 3-(4-trifluoromethyl)phenylpropionic acid (10.1 g, 46.1 mmol), obtained in 100% yield.[1]

Safety Precautions:

-

Palladium on carbon is flammable; handle with care.

-

Hydrogen gas is highly flammable and explosive. Ensure the reaction is carried out in a well-ventilated area and with appropriate safety measures for handling pressurized gases.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Note: Catalytic Hydrogenation of 4-(Trifluoromethyl)cinnamic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the hydrogenation of 4-(Trifluoromethyl)cinnamic acid to produce 4-(Trifluoromethyl)dihydrocinnamic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol is based on established catalytic hydrogenation methods, offering high yield and purity.

Introduction

The selective reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids is a fundamental transformation in organic synthesis. 4-(Trifluoromethyl)cinnamic acid is a key building block, and its hydrogenation product, 4-(Trifluoromethyl)dihydrocinnamic acid, is utilized in the development of various therapeutic agents and functional materials. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and bioavailability in drug candidates. This protocol details a robust and efficient method for this conversion using a heterogeneous palladium on carbon (Pd/C) catalyst.

Data Presentation: Comparative Hydrogenation Protocols

The following table summarizes various conditions for the hydrogenation of cinnamic acid and its derivatives, highlighting the versatility of catalytic reduction techniques.

| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |

| 4-(Trifluoromethyl)cinnamic acid | 10 wt% Pd/C | H₂ | Ethanol | Room Temp. | 6 bar | 21 | 100 | ChemicalBook |

| Cinnamic acid | 5% Ru/C | H₂ | 1,4-Dioxane | 220 | 6.89 MPa | 6 | 17 | [1] |

| Cinnamic acid | 5% Pd/C | H₂ | 1,4-Dioxane | 220 | 6.89 MPa | 6 | 35 | [1] |

| Cinnamic acid | Chloro(1,5-cyclooctadiene) rhodium(I) dimer | Formic Acid/Triethylamine | THF | 65 | Ambient | 4 | 95 | [2] |

Experimental Protocol: Hydrogenation of 4-(Trifluoromethyl)cinnamic acid

This protocol describes the hydrogenation of 4-(Trifluoromethyl)cinnamic acid using a palladium on carbon catalyst and molecular hydrogen.

Materials:

-

trans-4-(Trifluoromethyl)cinnamic acid (Substrate)

-

10 wt% Palladium on carbon (Pd/C) (Catalyst)

-

Ethanol (Solvent)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Parr shaker or similar hydrogenation apparatus

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

To a suitable pressure vessel, add trans-4-(Trifluoromethyl)cinnamic acid (10.0 g, 46.3 mmol).

-

Add 10 wt% Pd/C catalyst (250 mg).

-

Add ethanol (100 mL) to the vessel.

-

-

Hydrogenation:

-

Seal the reaction vessel and connect it to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen to 6 bar.

-

Stir the reaction mixture vigorously at room temperature for 21 hours.

-

-

Work-up and Isolation:

-

After the reaction is complete, carefully vent the hydrogen gas from the vessel.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

Rinse the reaction vessel and the filter cake with a small amount of ethanol to ensure complete transfer of the product.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

The resulting white solid is 3-(4-trifluoromethyl)phenylpropionic acid (10.1 g, 46.1 mmol, 100% yield).

-

Characterization:

The product can be characterized by standard analytical techniques:

-

¹H NMR: The spectrum should show the disappearance of the vinyl protons from the starting material and the appearance of two new aliphatic triplets corresponding to the -CH₂-CH₂- protons of the propionic acid side chain.

-

¹³C NMR: The spectrum will show the absence of the alkene carbons and the presence of two new aliphatic carbon signals.

-

IR Spectroscopy: The C=C stretching vibration from the cinnamic acid derivative will be absent in the product spectrum.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Experimental Workflow

Caption: Experimental workflow for the catalytic hydrogenation.

Signaling Pathway Diagram (Illustrative)

While this reaction is a direct chemical transformation and not a biological signaling pathway, a logical diagram illustrating the reaction mechanism can be represented.

Caption: Simplified mechanism of catalytic hydrogenation.

References

Analytical methods for 4-(Trifluoromethyl)hydrocinnamic acid quantification

Introduction

4-(Trifluoromethyl)hydrocinnamic acid (CAS 53473-36-2), also known as 3-[4-(Trifluoromethyl)phenyl]propionic acid, is a carboxylic acid derivative.[1] Its structural features make it a relevant compound in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies Overview

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. For routine analysis with moderate concentration levels, HPLC-UV offers a robust and cost-effective solution.[2] When high sensitivity and selectivity are necessary, especially in complex biological matrices, LC-MS/MS is the preferred technique.[2][3] GC-MS provides another powerful analytical tool, particularly for volatile compounds; however, for non-volatile analytes like this compound, a derivatization step is typically required to increase volatility.[4][5][6]